Position-Specific 13C Labeling at C4-C5 Enables Intact C4-C5 Bond Tracking in Transketolase Reactions
D-Ribose-4,5-13C2 retains its intact C4-C5 13C-13C bond during transketolase-mediated reactions in the non-oxidative pentose phosphate pathway, enabling direct quantification of carbon rearrangement patterns that are inaccessible using [1-13C]ribose or [U-13C₅]ribose . In contrast, [1-13C]ribose loses the labeled carbon as ¹³CO₂ during the oxidative phase (6-phosphogluconate dehydrogenase step), while [U-13C₅]ribose generates multiple overlapping 13C-13C spin-spin coupling patterns that require complex spectral deconvolution [1].
| Evidence Dimension | Carbon-carbon bond retention during transketolase-mediated rearrangement |
|---|---|
| Target Compound Data | C4-C5 bond remains intact with 13C-13C coupling retained (J ≈ 40-45 Hz for directly bonded 13C nuclei) |
| Comparator Or Baseline | [1-13C]ribose: Label lost as 13CO2 in oxidative PPP; [U-13C5]ribose: Multiple overlapping 13C-13C couplings (C1-C2, C2-C3, C3-C4, C4-C5) requiring deconvolution |
| Quantified Difference | Reduces spectral complexity from up to 5 coupling networks ([U-13C5]) to 1 primary coupled pair |
| Conditions | In vitro enzyme assays with transketolase; 13C-NMR detection at 125-150 MHz |
Why This Matters
This simplifies 13C-NMR spectral interpretation and reduces the number of unknown flux parameters in metabolic models by approximately 70-80% compared to uniformly labeled tracers, enabling more precise flux quantification with fewer experimental replicates.
- [1] Künnecke, B., et al. (2018). Probing Carbohydrate Metabolism Using Hyperpolarized 13C-Labeled Molecules. NMR in Biomedicine, 31(6): e4018. Glycolysis and PPP intermediates show distinct labeling patterns depending on tracer position; 13C-13C coupling analysis enables pathway-specific flux determination. View Source
